molecular formula C13H17NO4 B587566 5-Oxo Viloxazine-d5 CAS No. 1794979-21-7

5-Oxo Viloxazine-d5

Cat. No.: B587566
CAS No.: 1794979-21-7
M. Wt: 256.313
InChI Key: SLTGTEZJMITYRS-BBPJZKKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo Viloxazine-d5 involves multiple steps. Initially, 2-ethoxyphenol reacts with epichlorohydrin to form an intermediate compound. This intermediate undergoes further reactions, including cyclization and deuteration, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo Viloxazine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .

Comparison with Similar Compounds

Properties

CAS No.

1794979-21-7

Molecular Formula

C13H17NO4

Molecular Weight

256.313

IUPAC Name

5,5,6-trideuterio-6-[dideuterio-(2-ethoxyphenoxy)methyl]morpholin-3-one

InChI

InChI=1S/C13H17NO4/c1-2-16-11-5-3-4-6-12(11)18-8-10-7-14-13(15)9-17-10/h3-6,10H,2,7-9H2,1H3,(H,14,15)/i7D2,8D2,10D

InChI Key

SLTGTEZJMITYRS-BBPJZKKFSA-N

SMILES

CCOC1=CC=CC=C1OCC2CNC(=O)CO2

Synonyms

6-[(2-Ethoxyphenoxy)methyl]-3-morpholinone-d5;  ICI 69322-d5; 

Origin of Product

United States

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